4-(2-Nitrophenyl)sulfanylaniline
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Overview
Description
4-(2-Nitrophenyl)sulfanylaniline, also known as 2-Nitro-4-aminophenylthioaniline or NAPTA, is a chemical compound that has been widely studied for its potential applications in various fields. This compound has been found to possess anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development and other biomedical applications.
Mechanism Of Action
The mechanism of action of 4-(2-Nitrophenyl)sulfanylaniline is not yet fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that this compound may disrupt bacterial cell membranes, leading to bacterial cell death.
Biochemical And Physiological Effects
Studies have shown that 4-(2-Nitrophenyl)sulfanylaniline exhibits low toxicity and does not cause significant biochemical or physiological effects in animal models. However, further studies are needed to fully understand the potential side effects of this compound.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(2-Nitrophenyl)sulfanylaniline in lab experiments is its wide range of potential applications, including anti-cancer, anti-inflammatory, and antibacterial research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder further development of this compound for biomedical applications.
Future Directions
There are several future directions for the study of 4-(2-Nitrophenyl)sulfanylaniline. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs for cancer, inflammation, and bacterial infections. Another direction is to explore the potential use of this compound in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in humans.
Synthesis Methods
The synthesis of 4-(2-Nitrophenyl)sulfanylaniline can be achieved through several methods, including the reaction of 2-nitroaniline with thiophenol in the presence of a base or the reaction of 4-chloro-2-nitroaniline with thiophenol. The latter method has been reported to yield a higher yield of the desired product.
Scientific Research Applications
The potential applications of 4-(2-Nitrophenyl)sulfanylaniline in scientific research are vast. This compound has been found to exhibit anti-cancer properties, inhibiting the growth of various cancer cell lines, including lung, breast, and colon cancer. It has also been found to possess anti-inflammatory properties, reducing inflammation in animal models of arthritis and colitis. Furthermore, this compound has shown antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
1144-81-6 |
---|---|
Product Name |
4-(2-Nitrophenyl)sulfanylaniline |
Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
4-(2-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H10N2O2S/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H,13H2 |
InChI Key |
BYVYWEWQOWXWQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)N |
synonyms |
p-(o-Nitrophenylthio)aniline |
Origin of Product |
United States |
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